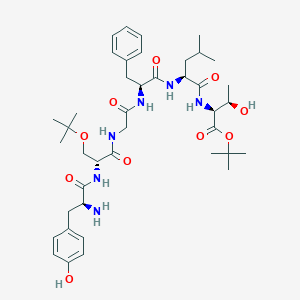
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl), commonly known as TSGP, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various areas. TSGP is a complex peptide consisting of six amino acids and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of TSGP is not well understood. However, studies have suggested that TSGP may exert its effects by disrupting the cell membrane of microorganisms and cancer cells. TSGP has also been shown to interact with various enzymes and proteins, leading to the inhibition of their activity.
Efectos Bioquímicos Y Fisiológicos
TSGP has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that TSGP can inhibit the growth of microorganisms and cancer cells, induce apoptosis, and modulate the immune system. TSGP has also been shown to exhibit anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using TSGP in lab experiments is its stability and ease of synthesis. TSGP can be synthesized using various methods and is relatively stable, making it a suitable candidate for various experiments. However, one of the limitations of using TSGP is its high cost, which may limit its use in some experiments.
Direcciones Futuras
TSGP has shown significant potential in various areas of scientific research. In the future, further studies are required to understand the mechanism of action of TSGP and its potential applications in drug discovery and cancer therapy. Future studies should also focus on optimizing the synthesis method of TSGP to reduce its cost and improve its stability. Additionally, further studies are required to investigate the potential applications of TSGP in other areas of scientific research, such as immunology and neuroscience.
Conclusion:
In conclusion, TSGP is a synthetic peptide that has shown significant potential in various areas of scientific research. TSGP can be synthesized using various methods and exhibits antimicrobial, antifungal, and anticancer properties. TSGP has also been shown to modulate the immune system and exhibit anti-inflammatory properties. Although further studies are required to understand the mechanism of action of TSGP fully, it is a promising candidate for drug discovery and cancer therapy.
Métodos De Síntesis
The synthesis of TSGP involves the coupling of six amino acids, namely tyrosine, serine, glycine, phenylalanine, leucine, and threonine. The coupling of these amino acids is carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide chain is synthesized on a solid support, whereas, in SPPS, the peptide chain is synthesized in solution. After the coupling of the amino acids, the peptide is deprotected and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
TSGP has shown potential applications in various areas of scientific research. One of the primary applications of TSGP is in the field of drug discovery. TSGP has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for developing new drugs. TSGP has also been studied for its potential applications in cancer treatment. Studies have shown that TSGP can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
111035-57-5 |
|---|---|
Nombre del producto |
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) |
Fórmula molecular |
C41H62N6O10 |
Peso molecular |
799 g/mol |
Nombre IUPAC |
tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C41H62N6O10/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)57-41(7,8)9)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-56-40(4,5)6)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1 |
Clave InChI |
VPPAQLDQAXBBTE-GQAKXHIGSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Otros números CAS |
111035-57-5 |
Secuencia |
YXGFLT |
Sinónimos |
(Ser(2)(O-tert-butyl)-Leu(5))enkephalyl-Thr(6)(O-tert-butyl) BUBU Leu(5)-enkephalin, Ser(2)(O-tert-butyl)-Thr(6)(O-tert-butyl) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr(O-tert-Bu) tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



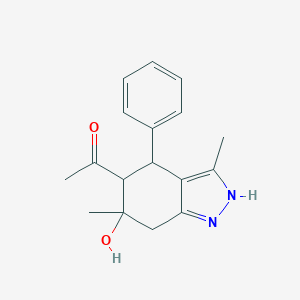
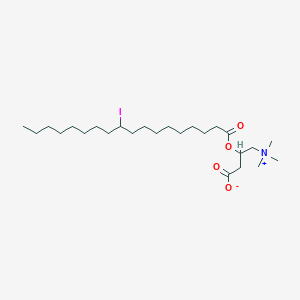
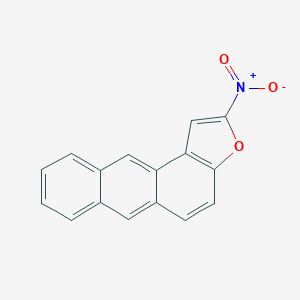
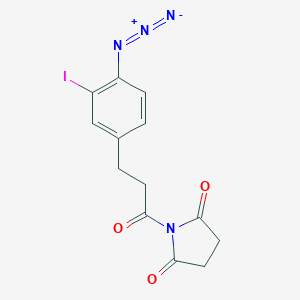
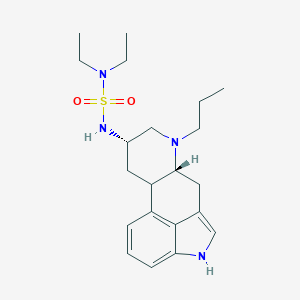
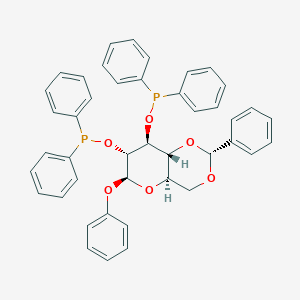
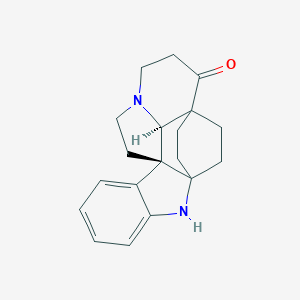
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
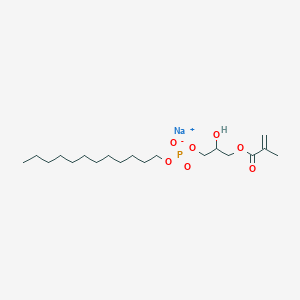
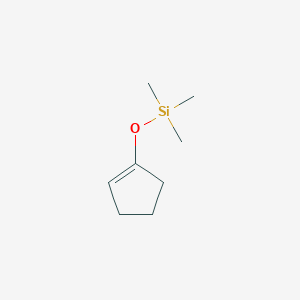
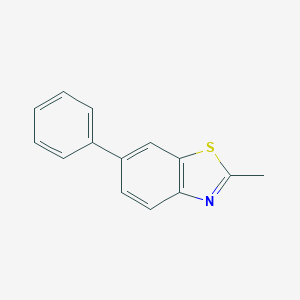
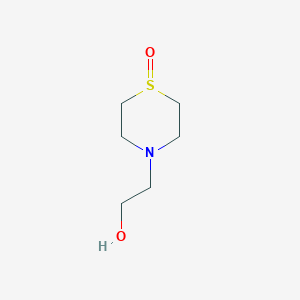
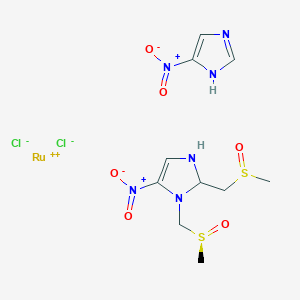
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)